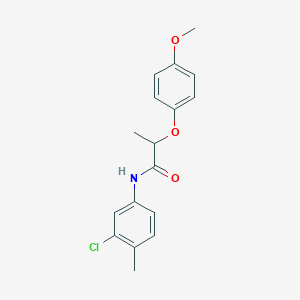
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as ML239, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target the protein-protein interactions involved in cancer and other diseases.
作用機序
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide inhibits the protein-protein interactions involved in cancer and other diseases by binding to the target protein and blocking its function. The target protein for N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide is still under investigation, but it is believed to be involved in the regulation of cell growth and survival. N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated when a cell is damaged or abnormal.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models of rheumatoid arthritis. N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent. However, there are also limitations to using N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments. It is still under investigation, and its target protein is not yet fully understood. It may also have off-target effects that need to be investigated further.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide. One direction is to identify the target protein of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide and investigate its role in cancer and other diseases. Another direction is to investigate the off-target effects of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide and determine if they have any therapeutic potential. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide in animal models and humans to determine its safety and efficacy as a therapeutic agent. Finally, N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide could be tested in combination with other therapeutic agents to determine if it has synergistic effects.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification process. The starting materials for the synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide are 3-chloro-4-methylphenylamine and 4-methoxyphenol. The coupling reaction involves the use of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF). The product is purified by column chromatography or recrystallization.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to inhibit the protein-protein interactions involved in cancer and other diseases. N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been tested against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. It has also been tested against other diseases, such as Alzheimer's disease and rheumatoid arthritis.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-5-13(10-16(11)18)19-17(20)12(2)22-15-8-6-14(21-3)7-9-15/h4-10,12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQERBDIRALEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

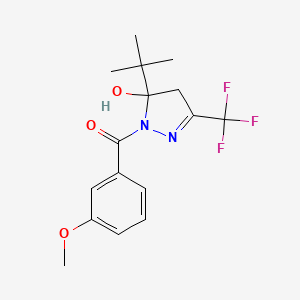
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)
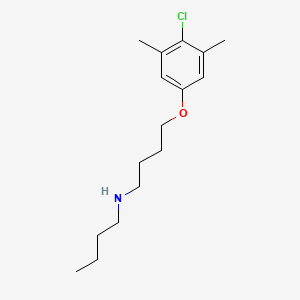
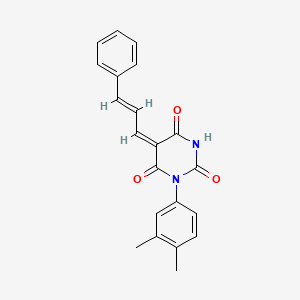
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)
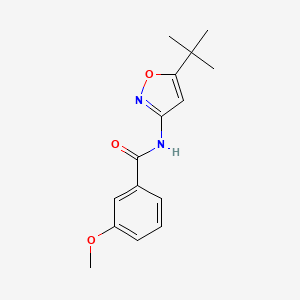
![3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)
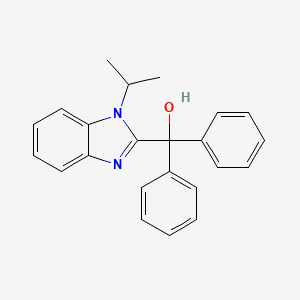
![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)

![2-hydroxy-2-(3-nitrophenyl)-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4989287.png)